Cas no 1805103-12-1 (3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile
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- インチ: 1S/C9H4F5IN2O/c10-7(11)6-4(1-2-16)5(15)3-17-8(6)18-9(12,13)14/h3,7H,1H2
- InChIKey: GXTPAZBLGZZTJH-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(C(F)F)=C1CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 45.9
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090549-1g |
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1805103-12-1 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile: A Comprehensive Overview
The compound 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805103-12-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical synthesis. The molecule's structure incorporates several functional groups, including a difluoromethyl group, an iodo substituent, a trifluoromethoxy group, and an acetonitrile moiety. These groups contribute to its distinctive chemical reactivity and physical properties.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of novel therapeutics targeting complex biological systems. The presence of fluorinated substituents, such as the difluoromethyl and trifluoromethoxy groups, enhances the molecule's stability and bioavailability, making it a promising candidate for pharmacological applications. Additionally, the iodo group introduces unique electronic characteristics that can be exploited in catalytic reactions and materials science.
One of the most notable advancements in the synthesis of this compound involves the use of advanced fluorination techniques. Researchers have employed electrophilic fluorination methods to selectively introduce the difluoromethyl and trifluoromethoxy groups onto the pyridine ring. These methods not only improve the efficiency of the synthesis process but also minimize environmental impact by reducing waste generation. The integration of these groups into the pyridine framework has been shown to significantly alter the molecule's solubility and reactivity, making it suitable for a wide range of applications.
In terms of application, this compound has demonstrated potential in both medicinal chemistry and materials science. In medicinal chemistry, its ability to modulate biological pathways makes it a valuable tool in drug design. For instance, studies have shown that this compound exhibits potent anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. Furthermore, its high stability under physiological conditions enhances its suitability as a drug candidate.
In materials science, the compound's electronic properties make it an attractive candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like the trifluoromethoxy and acetonitrile moieties enhances its ability to act as an electron acceptor, which is crucial for achieving high performance in electronic devices.
Recent research has also focused on understanding the environmental impact of this compound. Studies have shown that while it exhibits high stability under normal conditions, it can undergo degradation under specific environmental conditions such as UV light exposure or microbial activity. These findings are critical for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805103-12-1) is a versatile compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.
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